molecular formula C18H19FN4O4S2 B2368563 2-(2-(4-fluorophenoxy)ethyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251603-54-9

2-(2-(4-fluorophenoxy)ethyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2368563
CAS No.: 1251603-54-9
M. Wt: 438.49
InChI Key: RRSCDOYWOIJUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The [1,2,4]triazolo[4,3-a]pyridin-3 compounds are a class of compounds that have been studied for their various properties . They are often used in the synthesis of rhodium and palladium complexes .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-3 compounds often involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 under mild basic conditions .


Molecular Structure Analysis

The structures of these compounds are typically analyzed by X-ray diffractometry and spectroscopic techniques .


Chemical Reactions Analysis

These compounds have been found to exhibit good catalytic activity in the Suzuki–Miyaura cross coupling, enabling the coupling of aryl chlorides at room temperature .


Physical And Chemical Properties Analysis

The σ-donor ability of the new ligands was estimated by comparative analysis of infrared νCO stretching frequencies of [RhCl(CO)2(Tripy)] complexes, and proved to be strongly dependent on the substitution pattern .

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4S2/c19-14-1-3-15(4-2-14)27-10-7-23-18(24)22-13-16(5-6-17(22)20-23)29(25,26)21-8-11-28-12-9-21/h1-6,13H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCDOYWOIJUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=C(C=C4)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.